

Molecular structure and conformation of 2-Nitrobenzene-1,3,5-triol

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Compound of Interest

Compound Name: 2-Nitrobenzene-1,3,5-triol

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An In-depth Technical Guide on the Molecular Structure and Conformation of **2-Nitrobenzene-1,3,5-triol**

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, conformation, and properties of **2-Nitrobenzene-1,3,5-triol** (also known as 2-nitrophenol). Due to a lack of publicly available experimental crystallographic data, this document focuses on high-level computational predictions of its geometry and electronic characteristics. Detailed methodologies for its synthesis via electrophilic nitration of phenol are also presented. This guide is intended to serve as a foundational resource for researchers in synthetic chemistry and materials science.

Introduction

2-Nitrobenzene-1,3,5-triol is a multifunctional aromatic compound featuring a benzene ring substituted with one nitro group (-NO₂) and three hydroxyl groups (-OH).^[1] This unique substitution pattern, with both strong electron-withdrawing and electron-donating groups, creates a distinct electronic and steric profile.^[1] This makes it a molecule of significant interest as a building block for more complex molecular architectures, such as ligands for metal-organic frameworks (MOFs), polymers, and energetic materials.^[1] A thorough understanding of its

molecular structure and conformation is critical for predicting its reactivity, intermolecular interactions, and ultimately, its utility in these applications.

This document summarizes the current theoretical understanding of the molecule's structure and provides a detailed experimental protocol for its synthesis.

Synthesis of 2-Nitrobenzene-1,3,5-triol

The most established method for synthesizing **2-Nitrobenzene-1,3,5-triol** is the direct electrophilic nitration of its precursor, Benzene-1,3,5-triol (phloroglucinol).^[1] The three hydroxyl groups are strong activating groups, making the aromatic ring highly susceptible to electrophilic substitution.^[1] Careful control of reaction conditions is necessary to favor mono-nitration over the formation of di- or tri-nitro products.

Experimental Protocol: Batch Nitration of Phloroglucinol

This protocol is adapted from a procedure for the synthesis of a related compound, 1,3,5-trinitrophenol, and is optimized for mono-nitration.^[2]

Materials:

- Phloroglucinol (Benzene-1,3,5-triol)
- Ammonium nitrate (NH_4NO_3)
- Concentrated sulfuric acid (H_2SO_4 , 98%)
- Crushed ice
- Hydrochloric acid (HCl), 10% solution
- Deionized water

Procedure:

- Prepare a 1 M solution of phloroglucinol in concentrated sulfuric acid.

- In a separate flask, prepare a 1.5 M solution of ammonium nitrate in concentrated sulfuric acid.
- Cool the phloroglucinol solution in an ice bath to maintain a temperature below 10 °C.
- To the cooled phloroglucinol solution, add one equivalent of the ammonium nitrate solution dropwise. It is critical to maintain vigorous stirring and ensure the reaction temperature does not exceed 10 °C to minimize side reactions.
- After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 10 minutes.
- Pour the reaction mixture onto a sufficient quantity of crushed ice (e.g., 10 g of ice per 1 mL of phloroglucinol solution).
- Once the ice has completely melted, a solid precipitate of **2-Nitrobenzene-1,3,5-triol** should form.
- Filter the solid product using a Büchner funnel.
- Wash the filtered solid with cold 10% HCl solution, followed by a wash with cold deionized water to remove any residual acid.
- Dry the product under vacuum to yield **2-Nitrobenzene-1,3,5-triol**.

Molecular Structure and Conformation

As of this writing, a definitive experimental crystal structure for **2-Nitrobenzene-1,3,5-triol** is not available in the public domain. Therefore, its molecular geometry is best understood through computational modeling. Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a detailed and reliable picture of its intrinsic properties.^[1]

Computational Methodology

The geometric parameters presented below are predicted values derived from Density Functional Theory (DFT) calculations using the B3LYP functional with a 6-311+G(d,p) basis set.^[1] This level of theory is widely used for geometry optimization to find the most stable three-dimensional arrangement of a molecule.^[1] The presence of both nitro and hydroxyl

groups suggests the possibility of intramolecular hydrogen bonding, which can significantly influence the molecule's preferred conformation.^[1]

Predicted Geometrical Parameters

The following tables summarize the predicted bond lengths, bond angles, and a key dihedral angle for the optimized geometry of **2-Nitrobenzene-1,3,5-triol**.

Table 1: Predicted Bond Lengths

| Atom Pair | Predicted Value (Å) |
|----------------|---------------------|
| C-N | 1.45 |
| N-O (nitro) | 1.23 |
| C-O (hydroxyl) | 1.35 |

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.^[1]

Table 2: Predicted Bond Angles

| Atom Triplet | Predicted Value (°) |
|--------------|---------------------|
| O-N-O | 125 |
| C-C-N | 120 |

Data is hypothetical and based on DFT (B3LYP/6-311+G(d,p)) calculations.^[1]

Table 3: Predicted Dihedral Angle

| Atom Quartet | Predicted Value (°) |
|----------------|---------------------|
| C-C-N-O | Variable |

The dihedral angle describing the twist of the nitro group relative to the benzene ring is variable and conformation-dependent.^[1]

Electronic and Spectroscopic Properties

The electronic properties of **2-Nitrobenzene-1,3,5-triol** are governed by the interplay between the electron-donating hydroxyl groups and the electron-withdrawing nitro group.^[1] These properties can also be predicted with a high degree of confidence using computational methods.

Predicted Electronic Properties

The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO-LUMO gap provides an indication of its kinetic stability.^[1]

Table 4: Calculated Electronic Properties

| Property | Predicted Value |
|---------------|-----------------|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -2.0 eV |
| HOMO-LUMO Gap | 4.5 eV |
| Dipole Moment | ~4.5 D |

Note: These values are hypothetical and represent typical results from quantum chemical calculations.^[1]

Predicted Spectroscopic Data

Theoretical calculations are invaluable for assigning experimental spectra. While experimental spectra for **2-Nitrobenzene-1,3,5-triol** are not readily available, theoretical predictions can guide future characterization efforts.

Table 5: Predicted Vibrational Frequencies

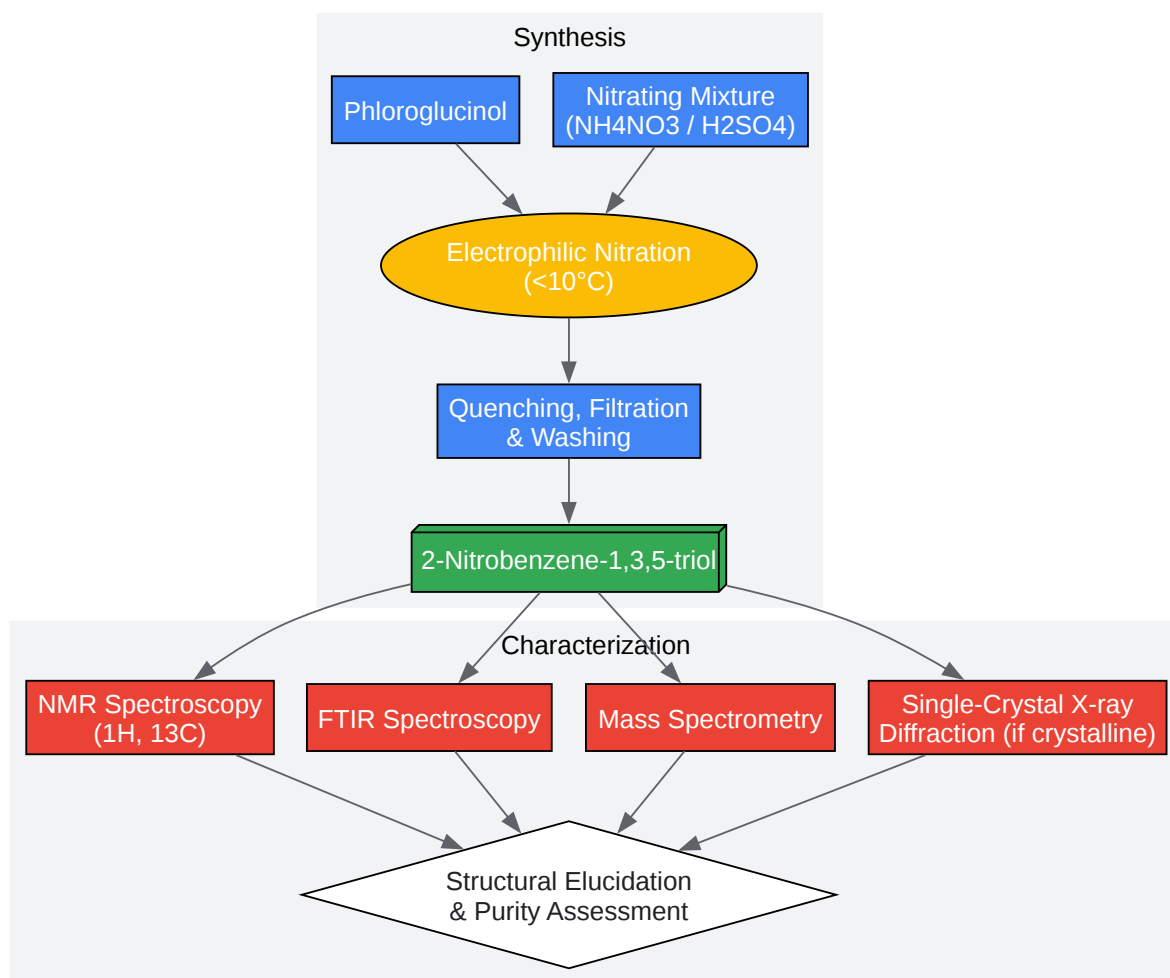
| Spectroscopic Data | Functional Group | Predicted Value (cm ⁻¹) |
|--------------------|--------------------------|-------------------------------------|
| IR Frequency (v) | O-H stretch | 3400-3600 |
| IR Frequency (v) | N-O stretch (asymmetric) | ~1550 |

Note: These values are hypothetical and based on quantum chemical calculations.^[1]

Visualization of Synthetic and Characterization Workflow

Since no biological signaling pathways involving **2-Nitrobenzene-1,3,5-triol** are documented, the following diagram illustrates a logical workflow for its synthesis and subsequent structural characterization, which would be necessary to validate the computational data presented herein.

Workflow for Synthesis and Characterization of 2-Nitrobenzene-1,3,5-triol

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Caption: Logical workflow for the synthesis and structural characterization of **2-Nitrobenzene-1,3,5-triol**.

Conclusion

2-Nitrobenzene-1,3,5-triol is a compound with significant potential in various fields of chemistry. This guide has provided a detailed overview of its synthesis and its molecular and electronic structure as predicted by computational methods. The presented theoretical data offers a solid foundation for understanding its properties. However, there is a clear need for experimental validation of these computational predictions. Future work should focus on the successful synthesis, purification, and comprehensive spectroscopic and crystallographic analysis of **2-Nitrobenzene-1,3,5-triol** to bridge the gap between theoretical models and experimental reality.

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